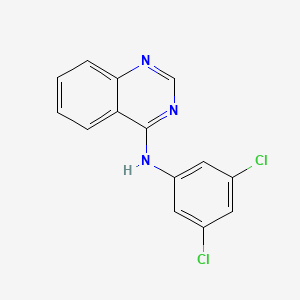

N-(3,5-dichlorophenyl)quinazolin-4-amine

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives as Bioactive Scaffolds

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. bohrium.com Its journey began in 1869 with the synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by Griess. nih.gov This was followed by the synthesis of the parent quinazoline molecule in 1895 by August Bischler and Lang. bohrium.comnih.gov

The significance of this scaffold stems from its presence in over 200 naturally occurring alkaloids isolated from various plants and microorganisms. bohrium.comnih.gov A notable early example is Vasicine (peganine), an alkaloid isolated from the plant Adhatoda vasica in 1888, which demonstrated significant bronchodilator activity. nih.gov This inherent biological activity in natural products spurred extensive research into synthetic quinazoline derivatives.

Over the decades, scientific investigation has revealed that the quinazoline core is a "privileged structure," meaning it can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govrsc.orgresearchgate.netnih.gov Derivatives have been shown to possess anticancer, antibacterial, anti-inflammatory, antifungal, antiviral, and antihypertensive properties, among others. nih.govnih.govresearchgate.netijser.in This versatility has led to the development of numerous clinically successful drugs, including the anticancer agents gefitinib (B1684475) and erlotinib, and the antihypertensive medication prazosin, cementing the quinazoline scaffold's importance in modern drug discovery. rsc.orgnih.govnih.gov

Overview of N-(3,5-dichlorophenyl)quinazolin-4-amine within the Quinazoline Class

This compound belongs to the 4-aminoquinazoline subclass, a group that has garnered significant attention for its potent activity as kinase inhibitors. nih.gov The structure features a quinazoline core substituted at the 4-position with an amino group, which is in turn bonded to a 3,5-dichlorinated phenyl ring. This specific substitution pattern on the N-phenyl ring is critical for its interaction with biological targets.

While extensive research has been published on the 4-aminoquinazoline family, this compound itself is typically studied as part of a larger library of analogs in structure-activity relationship (SAR) investigations. nih.gov These studies systematically alter the substitution on the aniline (B41778) (phenylamine) ring to determine how changes in electronics and sterics affect biological activity. The 3,5-dichloro substitution provides a distinct electronic and steric profile compared to other well-studied analogs, such as the N-(3-chloro-4-fluorophenyl) moiety found in the FDA-approved EGFR inhibitor, gefitinib. bohrium.commdpi.com

The investigation of compounds like this compound is crucial for mapping the chemical space around the 4-aminoquinazoline scaffold. By comparing its biological data with that of its analogs, medicinal chemists can build a comprehensive understanding of the pharmacophore, which is essential for designing more potent and selective drug candidates.

Rationale for Academic Investigation of this compound and its Analogs

The primary rationale for the academic and industrial investigation of this compound and its analogs is their potential as kinase inhibitors for therapeutic applications, particularly in oncology. nih.govnih.gov Kinases, especially receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are often dysregulated in cancer cells, making them prime targets for drug development. nih.govnih.gov

The 4-aminoquinazoline scaffold serves as a highly effective template for competitive ATP-binding site inhibitors of kinases. nih.gov The rationale for synthesizing the specific 3,5-dichloro analog is rooted in established principles of medicinal chemistry and structure-based drug design:

Probing Structure-Activity Relationships (SAR): The core of the investigation is to understand how the placement and nature of substituents on the N-phenyl ring influence the compound's ability to inhibit the target kinase. Halogen atoms like chlorine can form halogen bonds and participate in other interactions within the enzyme's binding pocket. By comparing the inhibitory activity of the 3,5-dichloro analog with 3-chloro, 4-fluoro, 3-bromo, and other substitutions, researchers can deduce the optimal electronic and steric requirements for potent inhibition. nih.gov

Optimizing Selectivity: Many kinases share a high degree of homology in their ATP-binding sites. A significant challenge is to design inhibitors that are selective for a specific kinase (e.g., EGFR) over others (e.g., Src family kinases or Aurora kinases) to minimize off-target effects. nih.gov Varying the substitution pattern on the aniline ring is a key strategy to achieve this selectivity. The unique electronic profile of the 3,5-dichloro substitution can lead to differential binding affinities for various kinases.

Improving Drug-like Properties: Beyond target affinity, medicinal chemists investigate analogs to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The lipophilicity and metabolic profile of a molecule are significantly influenced by substituents like chlorine atoms.

The systematic synthesis and biological evaluation of a series of analogs, including this compound, provide critical data that guides the development of next-generation kinase inhibitors with improved efficacy and safety profiles. nih.gov

Research Data on 4-Aminoquinazoline Analogs

To illustrate the structure-activity relationships within this class of compounds, the following table presents inhibitory data for various N-phenyl-quinazolin-4-amine analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

| Compound | Substitution Pattern on N-Phenyl Ring | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Analog 1 | 3-chloro | EGFR | 23 | bindingdb.org |

| Gefitinib | 3-chloro, 4-fluoro | EGFR | ~33 | nih.gov |

| Analog 2 | 3-bromo | EGFR | 3.2 | nih.gov |

| Erlotinib | 3-ethynyl | EGFR | 2 | nih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)19-14-12-3-1-2-4-13(12)17-8-18-14/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJNXXPEBIBBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches to N-(3,5-dichlorophenyl)quinazolin-4-amine

The synthesis of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, reaction conditions, and scalability. These methods primarily focus on the construction of the quinazoline (B50416) core and the subsequent introduction of the 3,5-dichloroanilino moiety.

Classical Condensation Reactions for Quinazoline Core Formation

A foundational method for the synthesis of N-substituted 4-aminoquinazolines involves the direct condensation of a 4-haloquinazoline with the desired aniline (B41778). In the case of this compound, this is typically achieved by reacting 4-chloroquinazoline (B184009) with 3,5-dichloroaniline (B42879).

The classical approach involves refluxing a mixture of 4-chloroquinazoline and 3,5-dichloroaniline in a suitable solvent, such as 2-propanol. nih.gov This nucleophilic aromatic substitution reaction, while straightforward, often requires prolonged reaction times, typically around 12 hours, and may result in moderate yields due to the handling of solids and potential side reactions. nih.gov

| Reactants | Solvent | Conditions | Reaction Time | Typical Yield |

|---|---|---|---|---|

| 4-chloroquinazoline, 3,5-dichloroaniline | 2-Propanol | Reflux (80 °C) | 12 hours | Moderate |

Multicomponent Reaction Strategies in Quinazoline Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of the quinazoline framework, MCRs can be employed to construct the heterocyclic core from simpler starting materials. nih.gov For instance, a one-pot reaction involving an appropriately substituted 2-aminobenzonitrile, an orthoester, and an ammonium (B1175870) salt can lead to the formation of a 4-aminoquinazoline. nih.gov While a direct MCR for this compound is not extensively documented, this strategy represents a potential route for its efficient synthesis.

A plausible MCR approach could involve the condensation of 2-aminobenzonitrile, an orthoformate, and 3,5-dichloroaniline, although this would require optimization to ensure the desired regioselectivity and yield.

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful tool for the N-arylation of heterocyclic amines and can be applied to the synthesis of this compound.

This method would involve the reaction of 4-chloroquinazoline with 3,5-dichloroaniline in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable phosphine (B1218219) ligand, like X-Phos. A base, such as potassium tert-butoxide, is also required to facilitate the catalytic cycle. These reactions can be performed under relatively mild conditions and often provide high yields.

| Reactants | Catalyst System | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| 4-chloroquinazoline, 3,5-dichloroaniline | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene or Dioxane | 80-110 °C | Good to Excellent |

Dimroth Rearrangement as a Key Synthetic Step for Quinazolinone Derivatives

The Dimroth rearrangement is an isomerization reaction that occurs in certain nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom exchange places. While not a direct route to this compound, it is a key transformation in the synthesis of quinazolinone derivatives, which are versatile precursors. mdpi.com

The rearrangement is typically observed in related heterocyclic systems like triazolo- or imidazo[1,2-c]quinazolines, which can be converted to the more stable [1,5-c] isomers. mdpi.com Quinazolin-4(3H)-ones, which can be synthesized from anthranilic acid derivatives, can be subsequently chlorinated to 4-chloroquinazoline, a key intermediate for the target molecule.

Microwave-Assisted Synthesis Protocols for Quinazoline Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction rates and improve yields. The synthesis of N-aryl-4-aminoquinazolines is particularly amenable to this technology. nih.govnih.gov

The classical condensation of 4-chloroquinazoline and 3,5-dichloroaniline can be significantly expedited using microwave irradiation. In a typical procedure, the reactants are mixed in a solvent like 2-propanol and irradiated in a microwave reactor. This method can reduce the reaction time from several hours to as little as 20 minutes, with a notable increase in product yield. nih.gov The efficiency of microwave heating is attributed to the rapid and uniform heating of the reaction mixture.

| Reactants | Solvent | Microwave Conditions | Reaction Time | Typical Yield |

|---|---|---|---|---|

| 4-chloroquinazoline, 3,5-dichloroaniline | 2-Propanol | 60-100 W, 80-150 °C | 10-30 minutes | High to Excellent |

Synthesis of this compound Precursors and Intermediates

The successful synthesis of the target compound relies on the availability of key precursors, primarily 4-chloroquinazoline and 3,5-dichloroaniline.

The synthesis of 4-chloroquinazoline typically starts from quinazolin-4(3H)-one. The chlorination is commonly achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). scipublications.com

3,5-Dichloroaniline can be prepared through various routes. One common method involves the reduction of 3,5-dichloronitrobenzene. Another approach is the multi-step synthesis starting from 2,4-dichloroaniline, which undergoes bromination followed by a Sandmeyer-type reaction and subsequent amination. google.com

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold is a key pharmacophore whose biological activity can be fine-tuned through various derivatization strategies. These modifications are typically aimed at exploring the structure-activity relationships (SAR) by altering the steric, electronic, and physicochemical properties of the molecule. The primary sites for modification include the quinazoline ring system and the N-(3,5-dichlorophenyl) moiety. Additionally, the introduction of diverse heterocyclic systems and the stereoselective synthesis of chiral analogs represent advanced strategies for developing new chemical entities.

The quinazoline ring is a versatile platform that allows for substitutions at several positions, most commonly at the C2, C6, and C7 positions, to modulate biological activity.

A primary strategy involves the use of 2,4-dichloroquinazoline (B46505) as a starting material. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the one at the C2 position. This regioselectivity allows for the sequential introduction of different amines. nih.gov First, reaction with 3,5-dichloroaniline at the C4 position yields a 2-chloro-N-(3,5-dichlorophenyl)quinazolin-4-amine intermediate. This intermediate can then undergo a second substitution at the C2 position with another amine to produce N2,N4-disubstituted quinazoline-2,4-diamines. nih.gov

Another common modification is the introduction of various substituents at the C2 position of the quinazoline core. For example, a series of 2-substituted quinazolin-4-amine (B77745) derivatives have been synthesized to explore their therapeutic potential. researchgate.net These syntheses often start from substituted 2-aminobenzonitriles or anthranilic acids, which are cyclized to form the quinazoline ring with the desired C2 substituent already in place. Research has shown that introducing different aryl groups at the C2 position can significantly impact the biological profile of the resulting compounds. nih.gov

Substitutions on the fused benzene (B151609) ring of the quinazoline nucleus, particularly at the C6 and C7 positions, are also a key derivatization strategy. These modifications are often introduced early in the synthetic sequence, starting from appropriately substituted anthranilic acid derivatives. For instance, the presence of a bromine atom at the C6 position has been explored for its potential to enhance antitumor activity. researchgate.net Similarly, the introduction of methoxy (B1213986) groups at the C6 and C7 positions is a feature of many biologically active quinazolines. acs.org These groups can be further modified; for example, methoxy groups can be demethylated to yield phenol (B47542) analogs, which can then be used for further functionalization. nih.gov

The table below summarizes various modifications made to the quinazoline ring in related N-arylquinazolin-4-amine analogs.

Table 1: Examples of Modifications at the Quinazoline Ring System

| Position of Modification | Type of Modification | Starting Material Example | Resulting Structure Example | Reference(s) |

|---|---|---|---|---|

| C2 | Aryl/Alkyl Substitution | 2,4-dichloroquinazoline | N2,N4-disubstituted quinazoline-2,4-diamine | nih.gov |

| C2 | Thiol Group | 2-aminobenzamides | 2-mercapto-quinazolin-4(3H)-one derivatives | nih.gov |

| C4 | Heterocyclic Amines | 4-chloroquinazoline | N-(heterocyclic)-quinazolin-4-amine | nih.gov |

| C6 | Halogenation (Bromo) | 5-bromoanthranilic acid | 6-bromo-2,3-disubstituted-quinazolin-4-one | researchgate.net |

| C6, C7 | Methoxy Groups | 4,5-dimethoxyanthranilic acid | 6,7-dimethoxyquinazoline derivatives | acs.org |

| Fused Ring | Annulation | 4-methyl-2-phenylquinazolines | Imidazo[1,5-c]quinazoline derivatives | researchgate.net |

Direct chemical modification of the 3,5-dichlorophenyl ring after its incorporation into the final this compound structure is synthetically challenging and not commonly reported in the literature. The presence of two deactivating chloro substituents makes the phenyl ring electron-poor and thus resistant to electrophilic aromatic substitution. Furthermore, any harsh reaction conditions required for such modifications could lead to undesired reactions on the more reactive quinazoline ring system.

Therefore, derivatization of this moiety is typically achieved by synthesizing analogs with different substitution patterns on the N-phenyl ring from the outset. This involves using various substituted anilines in the initial nucleophilic substitution reaction with a 4-chloroquinazoline precursor. Studies on related compounds have explored a range of substitutions on this phenyl ring to probe the effects on biological activity.

For instance, research on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound which also contains the 3,5-dichlorophenyl group, involved synthesizing analogs where this ring was replaced with other substituted phenyl rings to evaluate changes in toxicity and activity. nih.gov Similarly, a wide array of dichlorobenzamide derivatives have been prepared by reacting 3,5-dichlorobenzoyl chloride with various arylamines, demonstrating the synthetic accessibility of diverse N-aryl structures starting from a 3,5-dichlorinated precursor. researchgate.net

While direct modification of the 3,5-dichloro pattern on the final product is not a preferred route, the synthesis of analogs with alternative substitution patterns is a key strategy, as shown in the table below.

Table 2: Synthesis of Analogs with Modified N-Aryl Moieties

| N-Aryl Moiety | Synthetic Precursor | Resulting Compound Class | Reference(s) |

|---|---|---|---|

| N-(2-chlorophenyl) | 2-chloroaniline | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | researchgate.net |

| N-(4-chlorophenyl) | 4-chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl)benzamide | researchgate.net |

| N-(3,4,5-trifluorophenyl) | 3,4,5-trifluoroaniline | N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | acs.org |

| Phenyl (unsubstituted) | Aniline | 3-Phenyl-2,4-thiazolidinedione | nih.gov |

Attaching additional heterocyclic rings to the this compound framework is a widely used strategy to expand chemical diversity and explore new binding interactions with biological targets. These heterocyclic moieties can be appended to various positions on the quinazoline core.

A common approach involves reacting a 2-chloro-N-(aryl)quinazolin-4-amine intermediate with a suitable heterocyclic amine or nucleophile. This allows for the introduction of heterocycles at the C2 position. Alternatively, a 4-chloroquinazoline can be reacted with an amine that already bears a heterocyclic substituent. A microwave-assisted synthesis method has been reported for the efficient coupling of 4-chloroquinazoline with various aryl heterocyclic amines, such as 3-amino-5-methylisoxazole, to yield N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov

Other synthetic routes build the quinazoline ring from precursors that already contain the desired heterocycle. For example, quinazolinone derivatives featuring pyrazole (B372694) and thiazolidinone rings have been synthesized and evaluated for their biological activities. nih.govscispace.com In one study, 2-styryl-4(3H)-quinazolinones were modified at the N3 position with a substituted phenyl urea (B33335) moiety, showcasing a method to link different cyclic systems. researchgate.net The synthesis of triazine derivatives linked to piperidine (B6355638) and thiazole (B1198619) rings also highlights the modular nature of building complex heterocyclic systems. researchgate.netresearchgate.net

The table below illustrates some of the heterocyclic moieties that have been incorporated into quinazoline-based structures.

Table 3: Examples of Introduced Heterocyclic Moieties

| Introduced Heterocycle | Position of Attachment | Synthetic Strategy | Reference(s) |

|---|---|---|---|

| Isoxazole | C4-amino group | Microwave-assisted SNAr with 3-amino-5-methylisoxazole | nih.gov |

| Thiazolidinone | N3-phenyl group | Multi-step synthesis from substituted anthranilic acids | nih.gov |

| Azetidinone | N3-phenyl group | Cycloaddition reaction on a Schiff base intermediate | nih.gov |

| Pyrazole | N3-benzenesulfonamide | Multi-step synthesis and coupling | scispace.com |

| 1,3,5-Triazine | C4-position | Sequential nucleophilic substitution on cyanuric chloride | researchgate.net |

| Indole (B1671886) | C5 of an oxadiazole ring | Condensation of an amidoxime (B1450833) with an indole ester | acs.org |

The parent molecule, this compound, is achiral. The development of chiral analogs requires the introduction of one or more stereogenic centers, which can be accomplished through various stereoselective synthesis strategies. While specific examples for the asymmetric synthesis of chiral this compound analogs are not prevalent in the surveyed literature, the general principles of asymmetric synthesis are well-established and applicable. drugbank.com

One major approach is the use of a chiral amine in the synthesis. Chirality can be introduced by reacting 4-chloroquinazoline with a chiral amine that incorporates the 3,5-dichlorophenyl motif. Alternatively, if a chiral center is desired on the quinazoline core, a chiral 2-aminobenzamide (B116534) or related precursor could be used. Biocatalysis, employing enzymes like transaminases or amine dehydrogenases, is a powerful tool for producing enantiopure chiral amines which can serve as key building blocks. nih.govwiley.com

Another strategy is the use of a chiral auxiliary . An achiral precursor can be covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. researchgate.net For instance, an achiral N-acyl derivative of a quinazolinone could be modified using a chiral auxiliary to direct alkylation or other bond-forming reactions stereoselectively.

Asymmetric catalysis offers an efficient route where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) generates a large amount of an enantiomerically enriched product. nih.gov For instance, the catalytic asymmetric hydrogenation of a suitable prochiral quinazoline precursor could establish a stereocenter. Recent advances have also focused on the atroposelective synthesis of axially chiral quinazolinones, where hindered rotation around a single bond creates stable, non-superimposable atropisomers. nih.govnih.gov This could be achieved by introducing bulky substituents that restrict the rotation around the N-C(aryl) bond.

The table below outlines the main principles of stereoselective synthesis that could be applied to generate chiral analogs of this compound.

Table 4: Stereoselective Synthesis Approaches for Chiral Analogs

| Approach | Principle | Example Application | Reference(s) |

|---|---|---|---|

| Chiral Pool Synthesis | Use of readily available enantiopure starting materials. | Reaction of 4-chloroquinazoline with a pre-synthesized chiral amine. | drugbank.com |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct a stereoselective reaction. | Acylation with a chiral auxiliary followed by diastereoselective alkylation. | researchgate.net |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from a prochiral substrate. | Transition metal-catalyzed asymmetric hydrogenation of a C=N or C=C bond in a precursor. | nih.gov |

| Biocatalysis | Use of enzymes (e.g., transaminases) for highly stereoselective transformations. | Enzymatic resolution of a racemic amine precursor or asymmetric amination of a ketone. | nih.govwiley.com |

| Atroposelective Synthesis | Creation of axial chirality due to restricted rotation around a single bond. | Organocatalytic N-acylation to form stable N-N or N-C atropisomers. | nih.govnih.gov |

Structure Activity Relationship Sar Studies of N 3,5 Dichlorophenyl Quinazolin 4 Amine Analogs

Impact of Substitutions on the Quinazoline (B50416) Core on Biological Activity

The quinazoline ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, offers multiple positions for substitution, each playing a critical role in the molecule's interaction with biological targets. nih.govnih.gov

Substituent Effects at C-2 Position

The C-2 position of the quinazoline core has been a focal point for synthetic modifications to modulate biological activity. Studies have shown that the nature of the substituent at this position can significantly impact the compound's potency and selectivity. For instance, the introduction of a phenyl group at the C-2 position has been identified as a crucial requirement for the inhibition of Breast Cancer Resistance Protein (BCRP), a key player in multidrug resistance in cancer. nih.gov Further investigations have revealed that small lipophilic groups at the C-2 position may enhance tubulin polymerization inhibitory activity. nih.gov In the context of PARP (Poly(ADP-ribose) polymerase) inhibition, electron-donating groups at the C-2 position are more favorable than electron-withdrawing groups. nih.gov Conversely, for dihydrofolate reductase (DHFR) inhibition, a thioalkyl group at the C-2 position of the quinazoline-4-one scaffold has been shown to increase activity. nih.gov Some research also indicates that dihydropyrazolo[1,5-c]quinazolines with an electron-releasing substituent at the 2-position demonstrated increased inhibitory activity against topoisomerase II. nih.gov

Substituent Effects at C-6 and C-7 Positions

The C-6 and C-7 positions on the benzene ring portion of the quinazoline nucleus are also critical for biological activity, particularly in the context of anticancer agents. The introduction of various substituents at these positions has been shown to modulate the inhibitory activity against several cancer cell lines. nih.gov For example, the substitution of a 2,4-substituted-arylamino group at the C-6 position of quinazoline was found to be more active than a 3-substituted one in topoisomerase inhibition. nih.gov Furthermore, benzoquinazolines featuring a dimethylaminoethyl group at the 6-position have exhibited dual inhibitory activities against both topoisomerase I and II. nih.gov

In the context of tubulin polymerization inhibition, the presence of an electron-releasing group at the C-5 and/or C-6 positions enhances the activity. nih.gov Similarly, for BCRP inhibition, electron-releasing substituents at the C-5 and/or C-6 positions of the quinazoline ring have been shown to be beneficial. nih.gov In contrast, for a different class of BCRP inhibitors, a nitro group at the C-6 position was found to increase activity. nih.gov

Table 1: Impact of C-6 and C-7 Substitutions on Anticancer Activity

| Position | Substituent | Observed Effect on Biological Activity | Target/Activity | Citation |

|---|---|---|---|---|

| C-6 | 2,4-substituted-arylamino | More active than 3-substituted analog | Topoisomerase Inhibition | nih.gov |

| C-6 | Dimethylaminoethyl | Dual inhibition of Topoisomerase I and II | Topoisomerase Inhibition | nih.gov |

| C-6 | Nitro group | Increased activity | BCRP Inhibition | nih.gov |

| C-6 and/or C-5 | Electron-releasing group | Enhanced activity | Tubulin Polymerization Inhibition | nih.gov |

| C-6 and C-7 | 2-methoxy ethoxy | Good to excellent anticancer activities | Anticancer | nih.gov |

Influence of Nitrogen Substitution Patterns within the Quinazoline Ring

Altering the nitrogen atoms within the quinazoline ring system, or substituting them, can lead to significant changes in the compound's properties and biological activity. nih.gov The two nitrogen atoms in the pyrimidine ring are not equivalent, which influences the reactivity and interaction of the quinazoline molecule. nih.gov Modifications at the N-1 and N-3 positions of the quinazolinone ring, for example, have been shown to be important for the antimicrobial activity of certain derivatives. researchgate.net Specifically, small alkyl or aromatic groups at the N-1 position of quinazoline are favored over bulky substituents for PARP inhibition. nih.gov

Role of the Dichlorophenyl Moiety in Receptor Interaction and Activity

The N-(3,5-dichlorophenyl) group is a critical pharmacophore that plays a significant role in the interaction of these analogs with their biological targets.

Positional Isomerism of Dichloro Substitution (e.g., 3,5- vs. 3,4-dichlorophenyl)

The specific positioning of the chlorine atoms on the phenyl ring is crucial for biological activity. The 3,5-dichloro substitution pattern is often found to be optimal for the activity of many quinazoline-based inhibitors. For instance, in a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs targeting PPARγ, the 3,5-dichloroaniline (B42879) moiety was a key structural feature. nih.gov In another study on BCRP inhibitors, it was noted that meta substituents on the aniline (B41778) group, such as in the 3,5-dichlorophenyl arrangement, are more suitable than ortho substituents. nih.gov The presence of electron-withdrawing groups at the meta or para position of the aniline ring generally increases the activity of 4-anilinoquinazoline (B1210976) derivatives as BCRP inhibitors. nih.gov

Table 2: Effect of Dichlorophenyl Positional Isomerism

| Substitution Pattern | Compound Series | Key Finding | Target | Citation |

|---|---|---|---|---|

| 3,5-dichloro | N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamides | Key structural feature for high potency | PPARγ | nih.gov |

| meta-substitution (e.g., 3,5-dichloro) | 4-Anilinoquinazolines | More suitable than ortho substituents for activity | BCRP Inhibition | nih.gov |

| meta or para-substitution | 4-Anilinoquinazolines | Electron-withdrawing groups increase activity | BCRP Inhibition | nih.gov |

Bioisosteric Replacements of Chlorine Atoms

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.compreprints.org Replacing the chlorine atoms on the phenyl ring with other halogens or functional groups can have a profound impact on the biological activity of N-phenylquinazolin-4-amine analogs. For example, in a series of anti-inflammatory quinazolinone derivatives, the presence of halogen substituents such as 4-Cl, 4-Br, and 4-CF3 on the phenyl ring attached to a thioamide group was found to be responsible for potent activity. researchgate.net This suggests that while chlorine is effective, other electron-withdrawing groups can also confer significant biological activity. The strategic replacement of chlorine can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor. preprints.orgnih.gov

Stereochemical Considerations for Enhanced Bioactivity

The introduction of stereocenters into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different pharmacological and pharmacokinetic profiles. In the context of quinazoline derivatives, stereochemistry can arise from chiral centers or from restricted bond rotation, leading to a phenomenon known as atropisomerism.

While specific studies on the stereoisomers of N-(3,5-dichlorophenyl)quinazolin-4-amine are not prevalent, research on related quinazolinone derivatives has highlighted the importance of stereochemistry. For example, studies on 3-(2-hydroxyphenyl)quinazolin-4-one derivatives have demonstrated the existence of stable C-N atropisomers. In one such study, the (P)-atropisomer was found to be 16-fold more potent against methicillin-resistant Staphylococcus aureus (MRSA) than its (M)-atropisomer, underscoring the critical role of stereochemistry in determining biological efficacy. nih.gov

This principle of differential activity between stereoisomers suggests that the synthesis and evaluation of individual stereoisomers of this compound and its analogs could be a promising strategy for identifying more potent and selective bioactive agents. The production of some quinazoline derivatives in racemic form has been noted in the literature, and their separation into distinct enantiomers or diastereomers would be a critical step in exploring these stereochemical effects. mit.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. frontiersin.org These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. Various QSAR studies have been conducted on quinazoline derivatives, shedding light on the key molecular descriptors that govern their bioactivity.

For a series of 4(3H)-quinazolone derivatives, 2D-QSAR studies have been performed to understand their activity as tyrosine kinase inhibitors. nih.gov These studies often employ multiple linear regression analysis to build models based on topological, electronic, and physicochemical descriptors. nih.gov

In the realm of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, 3D-QSAR studies on quinazolinone derivatives have highlighted the importance of electron-withdrawing and lipophilic groups at specific positions for enhancing cytotoxic activity. nih.gov

While a specific QSAR model for this compound was not found, studies on related compounds provide valuable clues. For example, a 3D-QSAR study on 6-arylquinazolin-4-amines as inhibitors of certain kinases yielded models with high predictive power, indicating their reliability for designing new inhibitors. nih.gov The insights from such models, particularly regarding the favorable placement of substituents on the quinazoline and phenyl rings, can be extrapolated to guide the optimization of this compound analogs.

| QSAR Model Statistics for 6-arylquinazolin-4-amine Analogs as Clk4 and Dyrk1A Inhibitors nih.gov | |

| Parameter | Value for Clk4 |

| R² | 0.88 |

| Q² | 0.79 |

| Parameter | Value for Dyrk1A |

| R² | 0.85 |

| Q² | 0.82 |

Pharmacophore Identification and Validation

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying and validating a pharmacophore model is a crucial step in rational drug design and virtual screening of compound libraries.

For quinazoline-based inhibitors, pharmacophore models have been developed to understand their interaction with various biological targets, such as the Epidermal Growth Factor Receptor (EGFR). A typical pharmacophore model for a quinazoline-based EGFR inhibitor might consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.

One study on quinazoline-based EGFR inhibitors generated a five-point pharmacophore model (AAARR) with two hydrogen bond acceptors (A), three aromatic rings (R), and excluded volumes. researchgate.net This model was statistically significant, with a high correlation coefficient (R² = 0.9433) and cross-validation coefficient (Q² = 0.8493), indicating its robustness and predictive ability. researchgate.net The validation of such a model is often performed by assessing its ability to predict the activity of a set of test compounds and through techniques like Y-randomization. researchgate.net

The general features of such pharmacophore models for quinazoline derivatives often include:

A hydrogen bond acceptor feature associated with the N1 or N3 atom of the quinazoline ring.

An aromatic ring feature corresponding to the quinazoline core.

Another aromatic ring feature for the substituted phenyl group.

Hydrophobic features, which would be particularly relevant for the 3,5-dichlorophenyl moiety of the target compound.

By understanding the key pharmacophoric features, researchers can design novel this compound analogs that better fit the binding site of a specific biological target, thereby enhancing their bioactivity and selectivity.

| Pharmacophore Model Statistics for Quinazoline-based EGFR Inhibitors researchgate.net | |

| Parameter | Value |

| Correlation Coefficient (R²) | 0.9433 |

| Cross-validation Coefficient (Q²) | 0.8493 |

| F value | 97.10 |

Molecular Mechanisms of Action and Target Elucidation

Kinase Inhibition Profiles and Selectivity

Quinazoline-based compounds are well-recognized as scaffolds for the development of kinase inhibitors. nih.gov N-(3,5-dichlorophenyl)quinazolin-4-amine derivatives have demonstrated inhibitory activity against a range of kinases, playing a crucial role in cancer therapy and other diseases.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention. nih.gov The quinazoline (B50416) core is a favored scaffold for developing EGFR inhibitors due to its high affinity for the enzyme's active site. nih.gov

Mutations in the EGFR gene, such as L858R and the "gatekeeper" T790M mutation, are common mechanisms of resistance to first-generation EGFR inhibitors. nih.govbiomedres.us The T790M mutation, in particular, increases the receptor's affinity for ATP, making it harder for ATP-competitive inhibitors to be effective. nih.gov Research has focused on developing inhibitors that can effectively target these resistant mutants. While many current EGFR inhibitors are based on a quinazoline scaffold, newer generations of inhibitors, such as those with a pyrimidine (B1678525) core, have been developed to be more potent against the T790M mutation while showing less activity against wild-type EGFR. nih.gov For example, osimertinib, a third-generation inhibitor, demonstrates high selectivity for oncogenic EGFR mutants over the wild-type form. nih.gov The development of allosteric inhibitors that bind to a site adjacent to the ATP-binding pocket represents another strategy to overcome resistance mutations like T790M and C797S. nih.gov

| Compound/Variant | Target | IC50 (nM) | Reference |

| 3-bromo-aniline derivative | EGFR | 3.2 | nih.gov |

| Osimertinib | T790M-positive EGFR | - | nih.gov |

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates greater potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a validated strategy in cancer therapy. nih.gov Several 4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.govnih.gov The introduction of a phenyl urea (B33335) moiety at the aniline (B41778) ring has been shown to enhance inhibitory activity against both EGFR and VEGFR-2. nih.gov Similarly, linking a 3-nitro-1,2,4-triazole (B13798) motif to the quinazoline core has yielded potent dual inhibitors. nih.gov A specific 3-phenylquinazolin-2,4(1H,3H)-dione derivative, compound 3d, showed comparable activity to the known inhibitor cabozantinib (B823) against VEGFR-2, with an IC50 value of 51 nM. nih.gov Another derivative, 3e, also displayed notable inhibition with an IC50 of 83 nM. nih.gov

| Compound | Target | IC50 (nM) | Reference |

| Compound 3d | VEGFR-2 | 51 | nih.gov |

| Compound 3e | VEGFR-2 | 83 | nih.gov |

Data highlights the potential for quinazoline derivatives to act as potent anti-angiogenic agents.

The development of multi-kinase inhibitors, which can target several signaling pathways simultaneously, is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov The quinazoline scaffold has been utilized to design compounds that inhibit a broader spectrum of kinases beyond EGFR and VEGFR-2. nih.govnih.gov For example, the quinazoline-based compound BPR1K871 was identified as a potent dual inhibitor of FLT3 and AURKA kinases, with IC50 values of 19 nM and 22 nM, respectively. nih.gov Kinome profiling revealed that BPR1K871 has the potential to inhibit multiple kinases, making it a candidate for treating various malignancies, including acute myeloid leukemia (AML). nih.gov

In addition to kinase inhibition, derivatives of the this compound structure have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), such as the A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.gov Specifically, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3AR. nih.govnih.gov These PAMs can enhance the effect of the natural ligand, adenosine, which is beneficial in conditions driven by chronic inflammation. nih.gov LUF6000 is a notable example of an A3AR PAM based on this scaffold. nih.govtargetmol.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Enzyme Inhibition Beyond Kinases

While the quinazoline nucleus is a well-known scaffold for kinase inhibitors, investigations into its effects on other enzyme classes are ongoing. For the specific compound this compound, direct inhibitory data on the following enzymes is not extensively documented in publicly available literature. The discussion below outlines the function of these enzymes as therapeutic targets.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition

No specific studies detailing the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) by this compound have been identified.

DprE1 is a critical flavoenzyme essential for the viability of Mycobacterium tuberculosis. nih.govnih.gov It is a key component in the biosynthesis of the mycobacterial cell wall, specifically catalyzing the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). nih.govresearchgate.net DPA is the sole precursor for arabinogalactan (B145846) and lipoarabinomannan, which are vital structural elements of the cell wall. researchgate.net Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death. researchgate.net Many potent DprE1 inhibitors, such as those from the benzothiazinone (BTZ) class, are nitroaromatic compounds that act as prodrugs. nih.govresearchgate.net The nitro group is reduced by the DprE1 flavin cofactor (FAD), forming a reactive nitroso species that covalently binds to a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition. nih.govresearchgate.net

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is no direct experimental evidence confirming the inhibition of Poly(ADP-ribose) Polymerase (PARP) by this compound.

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response, playing a crucial role in the repair of single-strand breaks (SSBs). frontiersin.orgnih.gov PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). frontiersin.org This inhibition blocks the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. nih.gov In tumors with pre-existing defects in homologous recombination repair (HR), such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to cell death through a process known as synthetic lethality. nih.govnih.gov Some 4-quinazolinone derivatives have been investigated as PARP inhibitors, with compounds like 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) showing inhibitory activity. researchgate.net

Aromatase Enzyme Activity Suppression

Specific research on the suppression of aromatase enzyme activity by this compound is not available.

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.gov It is a key therapeutic target in hormone-dependent breast cancer. nih.gov Aromatase inhibitors are designed to block this conversion, thereby reducing estrogen levels and slowing cancer growth. Structure-activity relationship studies of other compound classes, such as 4-amino-4H-1,2,4-triazole derivatives, have shown that potent inhibition can be achieved, leading to the development of selective inhibitors. nih.gov

Inhibition of Ribonucleotide Reductase and Topoisomerases (Theoretical/Docking Studies)

Theoretical and molecular docking studies specifically investigating the interaction of this compound with ribonucleotide reductase or topoisomerases have not been reported in the reviewed literature.

Ribonucleotide Reductase (RR) is an essential enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside diphosphates (dNTPs), the building blocks for DNA synthesis and repair. nih.gov Because cancer is characterized by uncontrolled cell proliferation which requires a large supply of dNTPs, RR is an attractive target for cancer therapy. nih.gov

Topoisomerases (Topo) are enzymes that manage the topology of DNA during replication and transcription. Topoisomerase II (Topo II) inhibitors can act in two main ways: as "poisons" that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks, or as catalytic inhibitors that block the enzyme's function without stabilizing the complex. nih.gov Certain quinazoline derivatives have been explored as potential Topo II inhibitors. nih.gov

Interactions with Specific Cellular Pathways

The influence of this compound on specific cellular signaling cascades is an area requiring further research.

Modulation of Interferon Signaling Pathways

There is no published data on the modulation of interferon signaling pathways by this compound.

Interferon (IFN) signaling pathways are crucial components of the innate immune response to pathogens and cancer. nih.gov Upon binding to their receptors, interferons activate the JAK-STAT signaling cascade. nih.gov For instance, interferon-gamma signaling primarily involves the JAK1/JAK2-STAT1 axis, leading to the transcription of numerous interferon-stimulated genes (ISGs). nih.gov These pathways are critical for immune evasion in tumors, as they can regulate the expression of immune checkpoint ligands like PD-L1. nih.gov

Data Tables

Table 1: Overview of Enzyme Functions

| Enzyme | Function | Role in Disease/Biology |

|---|---|---|

| DprE1 | Catalyzes a key step in mycobacterial cell wall synthesis. nih.govresearchgate.net | Essential for Mycobacterium tuberculosis survival; a target for anti-tuberculosis drugs. nih.gov |

| PARP | Senses and initiates the repair of DNA single-strand breaks. frontiersin.orgnih.gov | A target in cancer therapy, especially for tumors with HR deficiencies (e.g., BRCA mutations). nih.govnih.gov |

| Aromatase | Converts androgens to estrogens. nih.gov | A target for treating hormone-dependent breast cancer. nih.gov |

| Ribonucleotide Reductase | Catalyzes the formation of deoxyribonucleotides for DNA synthesis. nih.gov | A target for anti-cancer drugs due to its role in cell proliferation. nih.gov |

| Topoisomerases | Resolve DNA topological problems during replication and transcription. nih.gov | A target for anti-cancer drugs that induce DNA damage. nih.gov |

Table 2: Overview of Cellular Pathway

| Pathway | Function | Role in Disease/Biology |

|---|

| Interferon Signaling | Mediates innate immune responses to pathogens and tumors. nih.gov | Regulates anti-tumor immunity and can be exploited by cancers for immune evasion via PD-L1 upregulation. nih.gov |

Ligand-Target Binding Kinetics and Thermodynamics

Detailed information regarding the ligand-target binding kinetics and thermodynamics of This compound is not available in the reviewed scientific literature. To understand the affinity, association and dissociation rates (k_on and k_off), and the thermodynamic driving forces (enthalpy and entropy) of its interaction with any potential biological target, dedicated biophysical studies would be necessary. Such studies are crucial for rational drug design and for optimizing the compound's potency and selectivity. At present, no such data has been publicly reported for this specific molecule.

Preclinical Biological Evaluation

In Vitro Efficacy Studies

The anti-proliferative potential of N-(3,5-dichlorophenyl)quinazolin-4-amine and its derivatives has been evaluated across a spectrum of human cancer cell lines using assays such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay. researchgate.netnih.gov These studies aim to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Derivatives of the quinazoline (B50416) scaffold have demonstrated a broad spectrum of anti-cancer activity. researchgate.netnih.govacademicjournals.org For instance, a series of 4-aminoquinazoline derivatives were assessed for their antiproliferative activities against six cancer cell lines: HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov Similarly, another study investigated the anti-cancer activities of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride (B599025) against four different cell lines, revealing a wide spectrum of activity. researchgate.netacademicjournals.org In one study, a novel series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. nih.govnih.gov The compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) showed significant potency, particularly against colorectal cancer cells. nih.govnih.gov

The results from various studies, presented in the table below, highlight the dose-dependent anti-proliferative effects of these compounds. nih.govacademicjournals.org

Table 1: In Vitro Anti-Proliferative Activity of this compound Derivatives

| Compound/Derivative Name | Cell Line | Cancer Type | IC50 (µM) |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 | Colorectal Cancer | 8.50 ± 2.53 |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT29 | Colorectal Cancer | 5.80 ± 0.92 |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 | Colorectal Cancer | 6.15 ± 0.37 |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | BT-20 | Breast Cancer | 11.69 ± 3.73 |

| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 | Prostate Cancer | 13.0 ± 1.4 |

| N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride | PC-3 | Prostate Cancer | 24.46 |

This table is interactive. You can sort and filter the data. Note: The data represents findings from various studies on quinazoline derivatives, which are structurally related to this compound. nih.govacademicjournals.orgnih.govnih.gov

Quinazoline derivatives exert their anti-cancer effects not only by inhibiting proliferation but also by inducing programmed cell death (apoptosis) and causing cell cycle arrest. nih.govnih.govnih.gov

Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. nih.govnih.gov For example, treatment of SW620 colorectal cancer cells with N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine led to the activation of caspase-9, an initiator caspase, as well as the executioner caspases-3 and 7. nih.govnih.gov The activation of these caspases ultimately leads to DNA fragmentation and cell death. nih.gov Further evidence from studies on other quinazolinone derivatives confirms the induction of early and late apoptosis, which is often associated with the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-2. bue.edu.egresearchgate.net

In addition to inducing apoptosis, these compounds have been found to impair cell proliferation by arresting the cell cycle. nih.govbue.edu.eg Flow cytometry analysis has revealed that certain 4-aminoquinazoline derivatives can cause cell cycle arrest at the G1 phase. nih.gov Other related compounds have been shown to arrest the cell cycle at the G2/M phase. nih.govnih.govbue.edu.eg This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing. nih.govbue.edu.eg The mechanism often involves the modulation of key regulatory proteins; for instance, some derivatives cause an overexpression of p21, a protein that can halt the cell cycle. bue.edu.eg

The ability of cancer cells to form colonies and migrate is fundamental to tumor growth and metastasis. Assays that measure these characteristics are crucial for evaluating the anti-cancer potential of a compound. Studies on related quinoline-4(1H)-one derivatives have demonstrated significant inhibition of anchorage-independent cell growth and cellular invasion. researchgate.net In colony formation assays, which assess the ability of single cells to grow into a colony, treatment with such compounds typically results in a reduced number and size of colonies compared to untreated controls. researchgate.net

Wound healing or scratch assays are used to evaluate cell migration. researchgate.net In these experiments, a "wound" is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close this gap is monitored over time. Treatment with effective anti-migratory compounds, such as certain quinoline (B57606) derivatives, has been shown to significantly slow down this process in a dose-dependent manner. researchgate.netresearchgate.net These findings suggest that compounds based on the quinazoline/quinoline scaffold can suppress key processes involved in tumor progression and metastasis. researchgate.net

Quinazoline derivatives have been identified as potent inhibitors of various RNA viruses, a class that includes significant human pathogens. nih.gov The primary mechanism of action is often the inhibition of viral replication by targeting essential viral enzymes like the RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

Specifically, a derivative named 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one demonstrated significant inhibitory activity against both Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in in vitro studies. researchgate.net Another study screened numerous quinoline and quinazoline derivatives and identified three compounds that showed remarkable potency in inhibiting RNA synthesis driven by the SARS-CoV-2 RdRp with low cytotoxicity. nih.gov

Furthermore, a quinazolinone-based compound, ML336, has been developed as a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV). nih.gov This compound was found to dramatically reduce the viral titer and appears to target the VEEV non-structural protein 2 (nsP2), which is crucial for the replication and transcription of viral RNA. nih.gov

Table 2: In Vitro Anti-Viral Activity of this compound Derivatives

| Compound/Derivative Name | Virus | Assay/Target | IC50 (µM) |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | Viral Replication | 0.23 |

| ML336 | VEEV | Cytopathic Effect (CPE) | < 1 |

This table is interactive. You can sort and filter the data. Note: The data represents findings from various studies on quinazoline derivatives, which are structurally related to this compound. researchgate.netnih.gov

Anti-Viral Activity against RNA Viruses (e.g., SARS-CoV-2, MERS-CoV, VEEV)

Assessment against Specific Viral Strains

The 4-anilinoquinazoline scaffold has been identified as a source of potent antiviral agents. Research into this chemical class has demonstrated its potential against flaviviruses. Specifically, screening of 4-anilinoquinazoline libraries led to the identification of novel inhibitors of the Dengue Virus (DENV). nih.gov Further optimization of related 4-anilinoquinoline derivatives resulted in compounds with high potency, inhibiting DENV infection at nanomolar concentrations, indicating that this scaffold is a promising starting point for the development of new antiviral therapies. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Pathogens

Derivatives of 4-anilinoquinazoline have been synthesized and evaluated for their antimicrobial properties against a range of pathogens.

Studies have shown that this chemical class can exhibit significant antibacterial effects. For instance, certain 2,6-disubstituted 4-anilinoquinazolines were found to be active against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov In another study, novel N,2-diphenylquinazolin-4-amine derivatives were synthesized and tested, with some compounds showing more potent activity against Gram-positive strains than Gram-negative ones. lums.ac.ir Notably, the derivative N-(3-chlorophenyl)-2-phenylquinazolin-4-amine , a close structural analog of the subject compound, demonstrated potent activity against S. aureus. lums.ac.ir Other research has identified 4-anilinoquinazoline derivatives with activity against Gram-negative bacteria like Escherichia coli. nih.govscilit.com

Conversely, the antifungal activity of this class appears to be less pronounced. Multiple studies screening 4-anilinoquinazoline derivatives against fungal pathogens, such as Candida albicans, reported that the tested compounds did not exhibit remarkable antifungal effects. lums.ac.irnih.govscilit.com

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potency of 4-anilinoquinazoline derivatives has been quantified through Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a substance that prevents visible growth of a microorganism. The data reveals a range of activities dependent on the specific derivative and the microbial strain.

One study found that a specific 4-anilinoquinazoline derivative (4c ) displayed an MIC of 32 µg/mL against E. coli. nih.gov A separate investigation into N,2-diphenylquinazolin-4-amine derivatives yielded more potent results; for example, N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e) had an MIC of 3.9 µg/mL against S. aureus, and 1-phenyl-2-(2-phenylquinazolin-4-yl)hydrazine (3g) showed an MIC of 62.5 µg/mL against P. aeruginosa. lums.ac.ir Furthermore, derivatives of the related 4-anilinoquinoline scaffold have been evaluated against Mycobacterium tuberculosis, with some compounds showing MIC₉₀ values in the range of 0.63-1.25 µM. nih.gov

| Compound | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| Derivative 4c | Escherichia coli | 32 | nih.gov |

| N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e) | Staphylococcus aureus | 3.9 | lums.ac.ir |

| 1-phenyl-2-(2-phenylquinazolin-4-yl)hydrazine (3g) | Pseudomonas aeruginosa | 62.5 | lums.ac.ir |

Activity against Drug-Resistant Microbial Strains

A critical area of research is the efficacy of new chemical entities against drug-resistant pathogens. The quinazoline scaffold has shown promise in this regard. A series of 2-anilinoquinazoline compounds demonstrated potent activity against strains of Plasmodium falciparum that were resistant to established antimalarials like chloroquine, mefloquine, and artemisinin. asm.organu.edu.au This suggests that their mechanism of action may differ from these existing drugs, allowing them to bypass common resistance pathways. asm.organu.edu.au

In the field of oncology, which often provides insights applicable to antimicrobial research, 4-anilinoquinazoline derivatives have been specifically designed to overcome drug resistance. For example, new derivatives have been developed as effective inhibitors of the EGFR-C797S mutation, which confers resistance to third-generation cancer therapies. nih.gov Additionally, the related 4-anilinoquinoline scaffold has been investigated for activity against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, highlighting the potential of this chemical class to address significant resistance challenges. nih.gov

Anti-Parasitic Activity (e.g., Plasmodium falciparum)

The 4-anilinoquinazoline class and its close relatives have been extensively evaluated as anti-parasitic agents, particularly for their potential in treating malaria. A series of 4-amino 2-anilinoquinazolines showed potent, nanomolar-level activity against the asexual blood stages of P. falciparum, the most lethal human malaria parasite. asm.organu.edu.aunih.gov

The activity of these compounds extends to other parasites as well. The most promising 4-amino 2-anilinoquinazolines were equally effective against the zoonotic parasite P. knowlesi. asm.orgnih.gov However, their potency was reduced against other apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, where inhibitory concentrations were generally in the low micromolar range. anu.edu.au This suggests that the molecular target of these compounds in Plasmodium may be absent or significantly different in other parasites. anu.edu.au Optimization efforts have led to the development of lead compounds that are fast-acting and effective against multidrug-resistant P. falciparum. acs.org

Immunomodulatory Properties in Immune Cell Models

Beyond direct antimicrobial and anti-parasitic effects, the 4-anilinoquinazoline scaffold has been shown to possess immunomodulatory properties. Derivatives of this class have been identified as the first potent, nanomolar-range inhibitors of the NOD1-RIPK2 signaling pathway. acs.org The NOD1 receptor is a key component of the innate immune system that recognizes bacterial peptidoglycans and initiates an inflammatory response. By inhibiting this pathway, these compounds can modulate the host immune response to bacterial components. Structure-activity relationship studies revealed that the nature of the aniline (B41778) group is a critical determinant of this inhibitory activity. acs.org

In Vivo Efficacy Studies in Relevant Animal Models (excluding human data)

Select derivatives from the broader anilinoquinazoline (B1252766) class have advanced to in vivo testing in animal models, demonstrating their potential for systemic therapeutic use.

In the context of anti-parasitic activity, lead 2-anilino 4-amino substituted quinazolines have been shown to be orally efficacious in a murine (mouse) model of malaria, effectively clearing P. falciparum blood-stage parasites. asm.organu.edu.auacs.org

In oncology, a field where 4-anilinoquinazolines are widely studied as kinase inhibitors, in vivo efficacy has also been established. One derivative possessing a basic side chain at the C-7 position was administered orally to mice with Calu-6 lung carcinoma xenografts. nih.gov The treatment resulted in significant, dose-dependent inhibition of tumor growth. nih.gov Another derivative designed to target a drug-resistant cancer mutation also significantly inhibited tumor growth in a xenograft model in mice, demonstrating that compounds of this class can be effective when administered systemically. nih.gov

Animal Models for Anti-Cancer Efficacy

While direct in vivo anti-cancer efficacy studies specifically for "this compound" are not extensively detailed in the reviewed literature, the broader class of quinazoline derivatives has been rigorously evaluated in various animal models, particularly xenograft models. These models are foundational in oncology research for assessing the anti-tumor activity of new chemical entities. ekb.egmdpi.com

Typically, human cancer cell lines are implanted into immunodeficient mice, which then develop tumors. The efficacy of a test compound is evaluated by its ability to inhibit tumor growth. For instance, studies on other quinazoline derivatives have utilized xenograft models of non-small cell lung cancer, colon adenocarcinoma, and prostate cancer to demonstrate anti-tumor activity. researchgate.netacademicjournals.orgnih.gov

One study on a series of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines utilized the HT-29 human colon adenocarcinoma xenograft model to test for in vivo efficacy. nih.gov Another investigation into 3,4-dihydroquinazoline dihydrochloride, a related quinazoline compound, employed an A549 non-small cell lung cancer xenograft model in BALB/c nude mice, showing significant tumor-weight inhibition. academicjournals.org Similarly, pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors, which share a heterocyclic core structure, demonstrated significant tumor growth reduction in mouse PC3 prostate cancer xenograft studies. researchgate.net

The general approach in these studies involves the administration of the compound to the tumor-bearing mice and monitoring tumor volume and weight over time compared to a control group. The selection of the animal model and the cancer cell line is critical and is often based on the proposed mechanism of action of the drug. For quinazoline derivatives that act as kinase inhibitors, cell lines with known mutations in signaling pathways like the Epidermal Growth Factor Receptor (EGFR) are often chosen. ekb.egnih.govresearcher.life

Table 1: Representative Animal Models for Anti-Cancer Efficacy of Quinazoline Derivatives

| Compound Class/Derivative | Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines | HT-29 Xenograft | Human Colon Adenocarcinoma | Promising anti-tumor activity observed. | nih.gov |

| 3,4-dihydroquinazoline dihydrochloride | A549 Xenograft (BALB/c nude mice) | Human Non-Small Cell Lung Cancer | 49% tumor-weight inhibition. | academicjournals.org |

| Pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors | PC3 Xenograft (mice) | Human Prostate Cancer | Significant reduction in tumor growth. | researchgate.net |

| 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives | Ehrilich Ascites Carcinoma (Swiss albino mice) | Ascitic Tumor | Significant antitumor activity, increased life span. | researchgate.net |

Animal Models for Anti-Viral Efficacy

The anti-viral properties of quinazoline derivatives have been assessed in relevant animal models, with significant findings for a close analog of "this compound" against SARS-CoV-2.

In a key study, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one , a structurally similar compound, was evaluated for its in vivo efficacy against SARS-CoV-2. nih.govresearchgate.net The animal model used was the human angiotensin-converting enzyme 2 (hACE2) transgenic mouse, which is a standard model for studying SARS-CoV-2 infection as it expresses the human receptor for the virus. nih.govresearchgate.net In this model, the compound was administered orally, and the outcomes measured included survival rate and viral load in the lungs. The results demonstrated that this quinazoline derivative significantly improved the survival rate of the infected mice and led to a reduction in the pulmonary viral load. nih.govresearchgate.net This suggests a potent in vivo anti-viral effect against SARS-CoV-2. nih.govresearchgate.net

Other quinazolinone derivatives have also been tested in animal models for different viruses. For example, 2-methylquinazolin-4(3H)-one was investigated for its therapeutic potential against Influenza A virus (H1N1)-induced acute lung injury in mice. mdpi.com This study focused on the compound's ability to ameliorate lung edema and reduce viral neuraminidase and nucleoprotein expression. mdpi.com Animal models for influenza research are well-established and include mice, ferrets, and non-human primates, each offering unique advantages for studying viral pathogenesis and the efficacy of antiviral agents. nih.govnih.govmdpi.com

Table 2: Animal Models for Anti-Viral Efficacy of "this compound" Analogs

| Compound/Analog | Animal Model | Virus | Key Findings | Reference |

|---|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | hACE2 Transgenic Mouse | SARS-CoV-2 | Improved survival rate, reduced lung viral load. | nih.govresearchgate.net |

| 2-methylquinazolin-4(3H)-one | Mouse | Influenza A (H1N1) | Ameliorated lung edema, reduced viral protein expression. | mdpi.com |

Animal Models for Antimicrobial Efficacy

For bacterial infections, models such as the neutropenic murine thigh infection model are commonly used to assess the efficacy of new antibiotics. pharmpharm.ru This model allows for the evaluation of a compound's ability to reduce bacterial burden in a localized infection. Systemic infection models, where bacteria are introduced intravenously, are also employed to study a compound's effectiveness in a more disseminated disease state.

In the context of fungal infections, various animal models are utilized, including those for Candida species. fda.govnih.govnih.govresearchgate.netfrontiersin.org The mouse model of systemic candidiasis, induced by intravenous injection of Candida albicans, is a highly reproducible and well-characterized model for testing antifungal compounds. frontiersin.org Key endpoints in these models often include animal survival and the fungal burden in target organs such as the kidneys. frontiersin.org Another relevant model is the catheter-associated biofilm infection model, which is important for testing compounds against drug-resistant biofilms. nih.gov

Although specific data for "this compound" is pending, the established protocols for in vivo antimicrobial testing provide a clear path for its future evaluation.

Table 3: Commonly Used Animal Models for Antimicrobial Efficacy

| Infection Type | Animal Model | Pathogen Example | Typical Endpoints | Reference |

|---|---|---|---|---|

| Bacterial | Neutropenic Murine Thigh | Staphylococcus aureus, Streptococcus pneumoniae | Bacterial load in tissue | pharmpharm.ru |

| Fungal (Systemic) | Mouse (intravenous infection) | Candida albicans | Survival, fungal burden in organs (e.g., kidneys) | frontiersin.org |

| Fungal (Biofilm) | Rat/Mouse (catheter implant) | Candida albicans | Biofilm formation, fungal load on catheter | nih.gov |

Translational Relevance of Preclinical Models

The translational relevance of preclinical animal models is a critical consideration in drug development, as it pertains to how well the results from these models can predict clinical outcomes in humans. For quinazoline-based compounds, particularly in oncology, the use of patient-derived xenograft (PDX) models is gaining prominence due to their potential for higher predictive value compared to traditional cell line-derived xenografts. nih.govnih.gov PDX models are believed to better recapitulate the heterogeneity and microenvironment of human tumors. nih.gov

The predictive value of preclinical cancer models can be influenced by the study design and the specific cancer type. nih.govcollectionscanada.gc.ca For instance, the in vitro cell line model has shown predictive value for certain cancers, and the human xenograft model has been predictive for non-small cell lung and ovarian cancers when panels of xenografts are used. nih.gov The success of several FDA-approved quinazoline-based kinase inhibitors, such as gefitinib (B1684475) and erlotinib, was preceded by extensive preclinical evaluation in such models, underscoring their importance in the development pipeline. nih.govresearcher.life

In the realm of anti-viral research, the use of transgenic models like the hACE2 mouse for SARS-CoV-2 has been instrumental in testing the efficacy of novel therapeutics. nih.govresearchgate.net The ability of these models to mimic key aspects of the human disease, such as viral entry and lung pathology, enhances their translational relevance. researchgate.netmdpi.com

The ultimate goal of these preclinical evaluations is to gather sufficient evidence of in vivo efficacy and to understand the compound's mechanism of action in a living organism, thereby providing a strong rationale for advancing the compound to clinical trials. The data from these animal models are essential for determining the potential of "this compound" and its derivatives as therapeutic agents.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action.

Molecular docking simulations for quinazoline (B50416) derivatives have successfully identified specific binding pockets and key amino acid residues that are crucial for their biological activity. For instance, studies on inhibitors featuring the 3,5-dichlorophenyl moiety have provided detailed views of their interactions within enzyme active sites. In one such study, a (3,5-dichlorophenyl)pyridine-derived inhibitor was shown to bind to the proprotein convertase furin through an induced-fit mechanism. researchgate.net The simulation revealed that the 3,5-dichlorophenyl group of the inhibitor occupies a space within the binding cleft, leading to the displacement of the residue Trp254, highlighting a significant conformational change in the receptor upon binding. researchgate.net

Docking studies of other quinazoline-based compounds into different protein targets have consistently highlighted the importance of specific types of interactions. For example, in the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical amino acid, Met 769, often forms a key hydrogen bond with the quinazoline core. nih.gov Similarly, when docked into the DNA binding site of NF-κB, quinazolinone derivatives were found to interact with a range of important residues, including Arg54, Tyr57, Cys59, and Glu60. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the ligand's ability to bind with high affinity and specificity. The process of identifying the binding site often involves defining a grid box around a co-crystallized ligand or known active site residues. heteroletters.orgresearchgate.net

A primary output of molecular docking simulations is the prediction of binding affinity, which is often quantified as a "docking score" or "binding energy," typically in units of kcal/mol. A more negative score generally indicates a more favorable binding interaction. These predicted values are crucial for ranking potential drug candidates before their synthesis and experimental testing.